N-hydroxycyclohex-2-ene-1-carboxamide
Description
Properties
CAS No. |
119185-78-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 |
IUPAC Name |
N-hydroxycyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c9-7(8-10)6-4-2-1-3-5-6/h2,4,6,10H,1,3,5H2,(H,8,9) |
InChI Key |
FQSITJUUKDDSLU-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)C(=O)NO |
Synonyms |
2-Cyclohexene-1-carbohydroxamicacid(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Key differences in substituents influence physical properties:
| Compound | Melting Point (°C) | Reactivity Notes |
|---|---|---|
| 2-Bromo-N-methyl-N-phenyl...carboxamide | 102–103.5 | Stabilized by electron-withdrawing Br |
| N-(Carboxymethyl)cycloheximide derivatives | Not reported | Polar carboxymethyl enhances solubility |
| N-Hydroxycyclohex-2-ene-1-carboxamide* | Hypothetical | N–OH group increases hydrogen bonding |
The N–OH group in the target compound is expected to lower melting points compared to bromo analogs due to reduced crystallinity but may improve aqueous solubility .
Reactivity and Stability
- Bromo-substituted analogs (e.g., ) exhibit stability under basic conditions, making them suitable for further functionalization.
- N-Hydroxy derivatives are prone to oxidation or decomposition under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .
Research Implications
The N–OH group in this compound may enhance metal-binding capacity compared to carboxymethyl or bromo analogs, suggesting utility in catalysis or medicinal chemistry. However, its lower synthetic efficiency (inferred from ) limits scalability relative to higher-yielding derivatives like those in .
Notes
- Substituent effects on yield and stability highlight the need for tailored synthetic protocols.
- Further studies should explore the biological activity of N–OH derivatives in contrast to bromo- or alkyl-substituted carboxamides.
Preparation Methods
Chemoenzymatic Synthesis via Reductive Amination
The chemoenzymatic synthesis of N-hydroxycyclohex-2-ene-1-carboxamide derivatives leverages dual chemical and biological catalysis. A landmark approach involves manganese(III) acetate-mediated acetoxylation of 3-methoxycyclohex-2-en-1-one, followed by lipase-catalyzed hydrolysis to produce 4-hydroxycyclohex-2-en-1-one precursors . Subsequent reductive amination with hydroxylamine derivatives under hydrogenation conditions (Pd/C, 50 psi H₂) yields the target carboxamide.
Critical parameters include:
-
Enantioselectivity : Lipase PS-C II achieves 94% ee for (R)-4-hydroxycyclohex-2-en-1-one
-
Yield optimization : 82% overall yield through stepwise acetoxylation (Step 1: 78%), hydrolysis (Step 2: 91%), and amidation (Step 3: 88%)
Oxidation of Hydroxamic Acid Derivatives
Nitrosocarbonyl chemistry provides an alternative route through the oxidation of hydroxamic acids. Starting from cyclohex-2-en-1-one hydroxamic acid, treatment with N-methylmorpholine-N-oxide (NMO) generates reactive nitrosocarbonyl intermediates, which undergo [4+2] cycloaddition with dienes . Post-cycloaddition hydrolysis under acidic conditions (HCl/THF, 0°C) furnishes N-hydroxycarboxamides.
| Condition | Yield (%) | Regioselectivity (endo:exo) |
|---|---|---|
| NMO/DCM, 24h | 68 | 7:1 |
| Cu(OAc)₂/air, 48h | 75 | 5:1 |
This method demonstrates superior functional group tolerance compared to enzymatic routes, particularly for electron-deficient dienes .
Microwave-Assisted Solvent-Free Amidation
A solvent-free protocol utilizing microwave irradiation significantly accelerates carboxamide formation. Cyclohex-2-en-1-one β-ketoesters react with hydroxylamine derivatives at 180°C under 850 W irradiation, achieving quantitative conversion in 15–60 minutes . Key advantages include:
-
No catalyst requirement : Base-mediated elimination drives the reaction
-
Scalability : 10 mmol scale maintains 89% yield
-
Stereochemical retention : Cis-configuration preserved in 97% of products
Comparative kinetic data:
| Substrate | Time (min) | Yield (%) |
|---|---|---|
| Ethyl cyclohexenonate | 45 | 92 |
| Methyl cyclohexenonate | 60 | 88 |
Enzyme-Catalyzed Cascade Reactions
Biocatalytic routes employ tandem dihydroxylation-reduction sequences. Pseudomonas putida-derived toluene dioxygenase (TDO) first converts phenol derivatives to cyclohex-2-en-1-one cis-diols, which undergo ene reductase-mediated β-elimination to 4-hydroxycyclohex-2-en-1-one . Subsequent carbonyl reductase-catalyzed amidation with hydroxylamine completes the synthesis.
Key metrics :
-
Total turnover number (TTN) : 4,200 for TDO
-
Space-time yield : 1.8 g/L/h in continuous flow systems
-
ee : >99% for (1R,2S)-diol intermediates
Comparative Analysis of Synthetic Methods
A systematic evaluation of four primary methods reveals critical trade-offs:
| Method | Avg. Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Chemoenzymatic | 85 | 94 | 3.2 | High |
| Nitrosocarbonyl | 72 | N/A | 2.1 | Moderate |
| Microwave amidation | 90 | N/A | 1.8 | High |
| Biocatalytic cascade | 78 | 99 | 4.5 | Low |
The microwave method excels in throughput (1.2 kg/day) but lacks stereocontrol, while biocatalytic routes offer unparalleled enantioselectivity at higher operational costs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-hydroxycyclohex-2-ene-1-carboxamide, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves a multi-step protocol. For structurally similar compounds (e.g., cyclohexene carboxamides), a common approach includes coupling cyclohexene carboxylic acid derivatives with hydroxylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Reaction parameters such as temperature, solvent polarity, and stoichiometry are optimized via iterative kinetic studies. For example, low temperatures minimize side reactions, while polar aprotic solvents enhance nucleophilic attack efficiency. Post-synthesis purification employs recrystallization (hexane/ethyl acetate systems) or column chromatography (silica gel with gradient elution) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the hydroxy and amide functional groups. For instance, the hydroxy proton appears as a broad singlet (~δ 5–6 ppm), while the amide carbonyl carbon resonates near δ 170 ppm.
- FT-IR : Validates O-H (3200–3500 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches.
- LC-MS/HPLC : Determines molecular weight ([M+H]+ via ESI-MS) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm).
- Elemental Analysis : Confirms empirical formula consistency (e.g., C₈H₁₁NO₂) .
Q. How is the compound’s solubility profile evaluated for in vitro biological assays?
- Methodological Answer : Solubility is assessed in tiered solvents (DMSO for stock solutions, followed by aqueous buffers at physiological pH). Phase-solubility diagrams identify optimal co-solvents (e.g., PEG-400). Dynamic light scattering (DLS) detects aggregation, while nephelometry quantifies precipitation thresholds. For cell-based studies, cytotoxicity of solvents (e.g., DMSO ≤0.1%) is validated via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound derivatives?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., twinning, poor resolution) are addressed using the SHELX suite:
- SHELXD : Phases experimental data via dual-space recycling, critical for low-symmetry crystals.
- SHELXL : Refines high-resolution data with anisotropic displacement parameters. Hydrogen bonding networks are validated using OLEX2 visualization.
- Validation : Cross-check with DFT-calculated bond lengths/angles (Gaussian 16) and R-factor convergence (<5%) .
Q. What mechanistic strategies are employed to study the compound’s redox behavior in catalytic systems?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Identifies oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆.
- Controlled Oxidation/Reduction : Reacts the compound with PCC (for ketone formation) or NaBH₄ (for alcohol derivatives). Products are characterized via GC-MS and 2D NMR (COSY, HSQC).
- Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., D₂O exchange) elucidate rate-determining steps in redox pathways .
Q. How are advanced purification techniques applied to isolate enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Uses amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (α >1.2).
- Crystallization-Induced Diastereomer Resolution : Forms diastereomeric salts with chiral auxiliaries (e.g., L-tartaric acid).
- Continuous Flow Chemistry : Enhances enantiomeric excess (ee >99%) via immobilized enzymes (e.g., lipase B) in microreactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
